

# Preclinical Profile of Antitumor Agent-153 (OM-153): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-153 |           |
| Cat. No.:            | B15135703           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Antitumor agent-153, also known as OM-153, is a potent and selective small molecule inhibitor of Tankyrase 1 and 2 (TNKS1/2), key enzymes in the WNT/β-catenin signaling pathway.[1][2] Preclinical studies have demonstrated its antitumor efficacy in various cancer models, both as a monotherapy and in combination with immune checkpoint inhibitors. This technical guide provides a comprehensive overview of the preclinical data for OM-153, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development of this promising anticancer agent.

# Mechanism of Action: Targeting the WNT/β-catenin Pathway

OM-153 exerts its antitumor effects by inhibiting the catalytic activity of TNKS1/2.[2] These enzymes are responsible for the poly-ADP-ribosylation (PARsylation) of AXIN proteins, which are essential components of the β-catenin destruction complex.[3] PARsylation marks AXIN for ubiquitination and subsequent proteasomal degradation. By inhibiting TNKS1/2, OM-153 stabilizes AXIN levels, leading to the formation of a functional destruction complex that phosphorylates β-catenin, targeting it for degradation.[3] This prevents the accumulation and



nuclear translocation of  $\beta$ -catenin, thereby inhibiting the transcription of WNT target genes involved in cell proliferation and survival.

Below is a diagram illustrating the WNT/ $\beta$ -catenin signaling pathway and the mechanism of action of OM-153.



Click to download full resolution via product page

**Figure 1:** WNT/ $\beta$ -catenin Signaling Pathway and OM-153 Mechanism of Action.

# In Vitro Efficacy Biochemical and Cellular Assays



OM-153 demonstrates potent and selective inhibition of TNKS1 and TNKS2 in biochemical assays, with minimal activity against PARP1. In cellular assays, it effectively inhibits WNT/β-catenin signaling, as measured by a luciferase reporter assay in HEK293 cells. The antiproliferative activity of OM-153 has been evaluated in various cancer cell lines, showing significant growth inhibition in WNT-dependent lines such as COLO 320DM.

Table 1: In Vitro Activity of OM-153

| Assay Type                      | Target/Cell Line | IC50/GI50 (nM) | Reference |
|---------------------------------|------------------|----------------|-----------|
| Biochemical Assay               | TNKS1            | 13             |           |
| Biochemical Assay               | TNKS2            | 2              | -         |
| Biochemical Assay               | PARP1            | >100,000       | -         |
| WNT/β-catenin<br>Reporter Assay | HEK293           | 0.63           | -         |
| Cell Growth Inhibition          | COLO 320DM       | 10 (GI50)      | -         |
| Cell Growth Inhibition          | RKO              | >10,000 (GI50) | -         |

## **Experimental Protocols**

 Principle: A biochemical assay to measure the PARsylation activity of recombinant TNKS1/2 or PARP1 enzymes.

#### · Protocol:

- Recombinant human TNKS1, TNKS2, or PARP1 enzyme is incubated with varying concentrations of OM-153.
- The enzymatic reaction is initiated by the addition of NAD+ and biotinylated NAD+.
- The resulting biotinylated-PAR product is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.
- Luminescence is measured using a plate reader, with the signal being inversely proportional to the inhibitory activity of the compound.



- IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
- Principle: A cell-based luciferase reporter assay to quantify the activity of the WNT/β-catenin signaling pathway.

#### Protocol:

- HEK293 cells are transiently transfected with a TCF/LEF-responsive luciferase reporter construct.
- Transfected cells are treated with varying concentrations of OM-153.
- WNT signaling is activated, typically by treatment with Wnt3a conditioned media or a GSK3β inhibitor.
- Luciferase activity is measured using a luminometer.
- IC50 values are determined by the concentration of OM-153 that causes a 50% reduction in luciferase activity.
- Principle: An assay to determine the effect of OM-153 on the proliferation of cancer cell lines.

#### · Protocol:

- Cancer cell lines (e.g., COLO 320DM, RKO) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of OM-153 for a specified period (e.g., 72 hours).
- Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- The concentration of OM-153 that inhibits cell growth by 50% (GI50) is calculated from the dose-response curve.



# In Vivo Efficacy Xenograft Models

The antitumor activity of OM-153 has been demonstrated in mouse xenograft models. In a COLO 320DM colon carcinoma model, oral administration of OM-153 resulted in a dose-dependent reduction in tumor growth. Furthermore, OM-153 has been shown to potentiate the antitumor effect of anti-PD-1 immune checkpoint inhibition in a B16-F10 mouse melanoma model.

Table 2: In Vivo Efficacy of OM-153 in a COLO 320DM Xenograft Model

| Treatment Group<br>(mg/kg, p.o., twice<br>daily) | Tumor End Volume<br>(mm³) - Mean ± SD   | Statistical<br>Significance (vs.<br>Vehicle) | Reference |
|--------------------------------------------------|-----------------------------------------|----------------------------------------------|-----------|
| Vehicle Control                                  | Not explicitly stated, used as baseline | -                                            |           |
| 0.1                                              | Not explicitly stated                   | Not significant                              | _         |
| 0.33                                             | ~400                                    | P < 0.05                                     | -         |
| 1                                                | ~300                                    | P < 0.01                                     |           |
| 3.3                                              | ~200                                    | P < 0.01                                     | _         |
| 10                                               | ~150                                    | P < 0.01                                     | -         |

# **Experimental Protocols**

- Animal Model: CB17-SCID mice.
- Tumor Implantation: 5 x 10<sup>6</sup> COLO 320DM cells are injected subcutaneously into the flank of the mice.
- Treatment: When tumors reach a palpable size, mice are randomized into treatment groups.
   OM-153 is administered orally twice daily at doses ranging from 0.1 to 10 mg/kg.







- Efficacy Assessment: Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised and weighed. Body weight is monitored as an indicator of toxicity.
- Animal Model: C57BL/6 mice.
- Tumor Implantation: B16-F10 melanoma cells are injected subcutaneously.
- Treatment: Mice are treated with OM-153, an anti-PD-1 antibody, or the combination of both.
- Efficacy Assessment: Tumor growth and survival are monitored. The immune cell infiltrate within the tumors can be analyzed by flow cytometry to assess the immunomodulatory effects of the combination therapy.





Click to download full resolution via product page

Figure 2: General Experimental Workflow for Preclinical Evaluation of OM-153.

## **Pharmacokinetics**

Pharmacokinetic studies of OM-153 have been conducted in mice, demonstrating good oral bioavailability and dose-dependent exposure.

Table 3: Pharmacokinetic Parameters of OM-153 in CD-1 Mice



| Dose and<br>Route                   | Cmax<br>(ng/mL)   | t½ (hours) | AUC<br>(ng·h/mL) | Bioavailabil<br>ity (F%) | Reference |
|-------------------------------------|-------------------|------------|------------------|--------------------------|-----------|
| 0.4 mg/kg, i.v.                     | -                 | 4.3        | 708              | -                        |           |
| 2 mg/kg, i.v.                       | -                 | 4.9        | 3,540            | -                        | -         |
| 10 mg/kg,<br>p.o. (single<br>dose)  | 1,800<br>(Cmax1)  | 5.3        | 10,200           | 57                       | -         |
| 10 mg/kg,<br>p.o. (twice<br>daily)  | 2,700<br>(Cmax2)  | -          | -                | -                        | -         |
| 100 mg/kg,<br>p.o. (single<br>dose) | 13,000<br>(Cmax1) | 6.9        | 114,000          | 64                       | _         |
| 100 mg/kg,<br>p.o. (twice<br>daily) | 20,000<br>(Cmax2) | -          | -                | -                        | -         |

### **Experimental Protocol**

- Animal Model: CD-1 mice.
- Drug Administration: OM-153 is administered either as a single intravenous (i.v.) bolus or by oral gavage (p.o.). For repeat-dose studies, oral administration is given twice daily.
- Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation. Tumors are also collected in xenograft studies.
- Analysis: The concentration of OM-153 in plasma and tumor homogenates is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Parameter Calculation: Pharmacokinetic parameters such as Cmax (maximum concentration), t½ (half-life), and AUC (area under the curve) are calculated using standard non-compartmental analysis.



## **Toxicology**

A 28-day repeated-dose toxicity study in mice revealed that high doses of OM-153 (100 mg/kg, twice daily) can lead to body weight loss and intestinal and kidney damage. However, a dose of 10 mg/kg administered twice daily was well-tolerated, with no significant toxicity observed, indicating a potential therapeutic window.

### Conclusion

The preclinical data for **Antitumor agent-153** (OM-153) strongly support its continued development as a novel anticancer therapeutic. Its potent and selective inhibition of Tankyrases, leading to the suppression of the WNT/β-catenin signaling pathway, translates to significant in vitro and in vivo antitumor activity. The favorable pharmacokinetic profile and the existence of a therapeutic window in animal models further underscore its potential. Future studies should focus on exploring its efficacy in a broader range of WNT-driven cancers and further investigating its synergistic effects with immunotherapy and other targeted agents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Preclinical Profile of Antitumor Agent-153 (OM-153): A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15135703#antitumor-agent-153-preclinical-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com